molecular formula C6H12ClN B2694707 Cyclohex-3-en-1-amine hydrochloride CAS No. 22615-33-4

Cyclohex-3-en-1-amine hydrochloride

Cat. No. B2694707
CAS RN: 22615-33-4
M. Wt: 133.62
InChI Key: OTEBFUBTLSFFRL-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for Cyclohex-3-en-1-amine hydrochloride is 1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m1./s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Cyclohex-3-en-1-amine hydrochloride is a white solid . It has a molecular weight of 133.62 . More specific physical and chemical properties, such as melting point or solubility, were not found in the available resources.

Scientific Research Applications

Intramolecular Hydroamination

Cyclohex-3-en-1-amine derivatives have been utilized in the intramolecular hydroamination of cyclohexa-2,5-dienes, leading to the selective formation of bicyclic allylic amines. This reaction demonstrates a pathway involving a diastereoselective protonation followed by a regioselective addition of a lithium amide, highlighting the compound's utility in synthesizing complex nitrogen-containing structures (Lebeuf et al., 2006).

Carbene-Catalyzed α-Carbon Amination

The α-carbon amination of chloroaldehydes, facilitated by N-heterocyclic carbene (NHC) catalysis using cyclohexadiene-1,2-diimines as amination reagents, underscores the potential of Cyclohex-3-en-1-amine derivatives in enantioselective synthesis. This process yields optically enriched dihydroquinoxalines, critical in natural product synthesis and bioactive molecules (Huang et al., 2019).

Transfer Hydrogenation

Cyclohexa-1,4-dienes, closely related to Cyclohex-3-en-1-amine hydrochloride, have been applied in Brønsted acid-catalyzed transfer hydrogenation reactions. These serve as dihydrogen surrogates, enabling the transfer hydrogenation of imines and alkenes, thus showcasing the versatility of cyclohexadiene derivatives in catalytic hydrogenation processes (Chatterjee & Oestreich, 2016).

Organocatalyzed Cycloaddition

Research has demonstrated the use of Cyclohex-3-en-1-amine derivatives in "on water" organocatalyzed [4 + 2] cycloadditions, highlighting the eco-friendly aspects of utilizing water as a solvent. This method produces densely substituted cyclohexanones with good yields and high enantioselectivity, emphasizing the compound's role in creating complex organic structures in an environmentally benign manner (Vamisetti et al., 2016).

Radical Transfer Hydroamination

The synthesis of 1-aminated-2,5-cyclohexadienes showcases the application of Cyclohex-3-en-1-amine derivatives in radical transfer hydroaminations. This process, characterized by good yields and excellent anti-Markovnikov selectivity, further supports the compound's utility in organic synthesis, particularly in creating aminyl substituted cyclohexadienyl radicals (Guin et al., 2007).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Proper safety precautions should be taken when handling this compound, including wearing appropriate protective clothing and eye/face protection .

properties

IUPAC Name

cyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBFUBTLSFFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-amine hydrochloride

CAS RN

22615-33-4
Record name cyclohex-3-en-1-amine hydrochloride
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